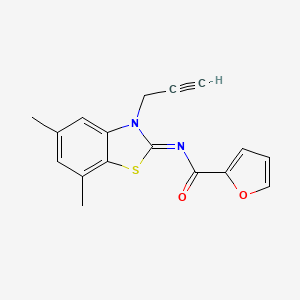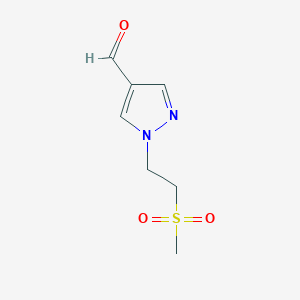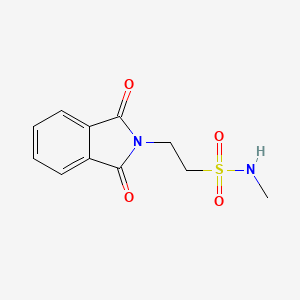![molecular formula C19H16N4O3 B2517165 N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-98-5](/img/structure/B2517165.png)
N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of the pyrido[2,3-d]pyrimidine class, which is known for its potential biological activities. Research has been conducted on various derivatives of pyrido[2,3-d]pyrimidines and related structures, such as pyrido[1,2-a]pyrimidines and thieno[2,3-d]pyrimidines, to explore their antifungal, analgesic, and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of amino-substituted pyridines with various carbonyl compounds. For instance, the synthesis of some new pyrido[2,3-d]pyrimidine derivatives was achieved by starting with 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide and then undergoing a series of condensation reactions to produce a range of compounds with potential antifungal activities . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which was obtained by condensing 2-amino-4-methylpyridine with triethyl methanetricarboxylate .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using techniques such as elemental analysis, NMR spectroscopy, and in some cases, polarimetry for optically active derivatives. The pyrido[2,3-d]pyrimidine nucleus and its analogs exhibit a variety of substituents that influence their biological activity. For example, the methylation of position 8 in the pyridine moiety was explored to enhance the analgesic properties of the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated through their ability to undergo further reactions. For instance, the condensation of 4-hydrazinyl-7-methoxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile with acetophenone yielded a product that could react further to give additional derivatives . This indicates the potential for chemical modifications to optimize biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of methoxy groups and the specific arrangement of the pyrimidine and pyridine rings contribute to these properties. The antimicrobial activity screening showed that some of the synthesized compounds were more active than reference drugs against certain strains of bacteria and fungi, indicating the significance of the structural features in their biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions aimed at introducing specific functional groups that confer desired properties on the compounds. For instance, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were characterized using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Biological Activities
The biological activities of these compounds are a significant area of interest, particularly their cytotoxic, antimicrobial, and anti-inflammatory properties.
Cytotoxicity : The cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has been investigated, revealing potential anticancer properties. For example, Hassan et al. (2015) evaluated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2, highlighting the structure-activity relationship (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Anti-inflammatory Activities : The antimicrobial and anti-inflammatory potentials of thienopyrimidine derivatives have also been explored. Compounds exhibiting significant activity against bacteria and fungi, as well as inflammation, were synthesized, indicating their relevance in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Crystal Structure Analysis
The crystal structure analysis of these compounds provides insights into their chemical behavior and potential for drug development. For instance, Watermeyer, Chibale, & Caira (2009) reported the regioselective synthesis and X-ray structure of pharmacologically relevant compounds, supporting their potential as bifunctional molecules with therapeutic applications (Watermeyer, Chibale, & Caira, 2009).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , cyclin-dependent protein kinases (CDKs) , and dihydrofolate reductase (DHFR) . These targets play crucial roles in various biological processes such as inflammation, cell cycle regulation, and nucleotide synthesis .
Mode of Action
Pyrimidine derivatives are known to exhibit their effects throughinhibition of their target enzymes . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators , or they can inhibit CDKs, thereby affecting cell cycle regulation .
Biochemical Pathways
Based on the known targets of pyrimidine derivatives, it can be inferred that the compound may affect thearachidonic acid pathway (through COX inhibition) , the cell cycle regulation pathway (through CDK inhibition) , and the folic acid pathway (through DHFR inhibition) .
Pharmacokinetics
A related pyrrolo[2,3-d]pyrimidine derivative was reported to have a tmax of 028 h, a t1/2 of 408 h, and a Cmax of 2173 ng/mL . These parameters provide an indication of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, includinganti-inflammatory , antioxidant , antibacterial , antiviral , antifungal , and antituberculosis activities . They can also exhibit antiproliferative activities against various cancer cells .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-22-15(18(24)20-12-6-5-7-13(10-12)26-2)11-14-17(22)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLTDYOSTZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

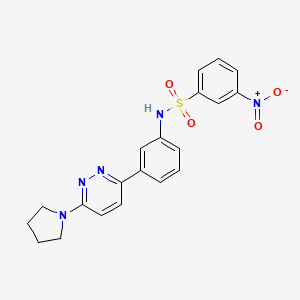
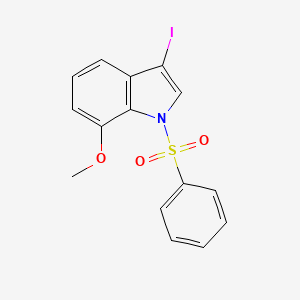
![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)
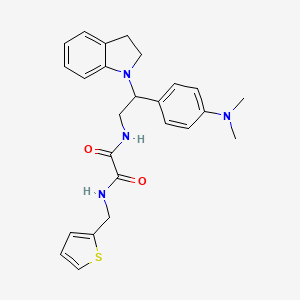
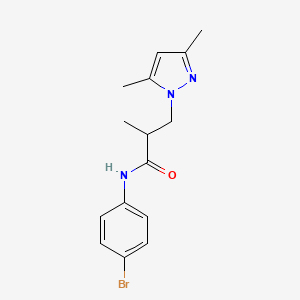

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)
